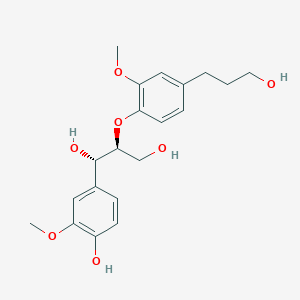
(7S,8S)-4,7,9,9'-Tetrahydroxy-3,3'-dimethoxy-8-O-4'-neolignan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7S,8S)-4,7,9,9'-Tetrahydroxy-3,3'-dimethoxy-8-O-4'-neolignan is a phenylpropanoid. It has a role as a metabolite.
Applications De Recherche Scientifique
Identification and Isolation
(7S,8S)-4,7,9,9'-Tetrahydroxy-3,3'-dimethoxy-8-O-4'-neolignan has been identified and isolated in several studies, indicating its presence in various natural sources. For instance, it has been isolated from the fruits of Arctium lappa, highlighting its natural occurrence and potential for further investigation in medicinal and biological research (Huang, Feng, Yang, Jiang, & Zhang, 2015). Additionally, it has been extracted from the roots of Sanguisorba officinalis, further demonstrating its diverse natural distribution (Hu, Shi, Chen, & Li, 2012).
Structural Elucidation
The structural elucidation of this neolignan has been a focus of several studies, employing comprehensive spectroscopic analyses such as UV, IR, HR-ESI-MS, 1D and 2D NMR, and CD. These studies are fundamental in understanding the chemical nature and potential applications of the compound in various scientific fields (Li, Dong, Chen, Li, Zhong, Li, Liu, Wang, & Li, 2013).
Potential Biological Activities
Research has explored the potential biological activities of this compound, such as its anti-inflammatory effects. For example, neolignan glycosides from Spiraea salicifolia, including variants of this compound, have shown inhibitory activity on pro-inflammatory cytokine interleukin-6 production in lipopolysaccharide-stimulated RAW 264.7 cells, indicating a potential role in anti-inflammatory therapies (Sun, Liu, Liu, Zhang, Wang, Wang, Hou, & Wang, 2019).
Propriétés
Formule moléculaire |
C20H26O7 |
|---|---|
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
(1S,2S)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol |
InChI |
InChI=1S/C20H26O7/c1-25-17-11-14(6-7-15(17)23)20(24)19(12-22)27-16-8-5-13(4-3-9-21)10-18(16)26-2/h5-8,10-11,19-24H,3-4,9,12H2,1-2H3/t19-,20-/m0/s1 |
Clé InChI |
DBIKJXXBCAHHMC-PMACEKPBSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)CCCO)O[C@@H](CO)[C@H](C2=CC(=C(C=C2)O)OC)O |
SMILES canonique |
COC1=C(C=CC(=C1)CCCO)OC(CO)C(C2=CC(=C(C=C2)O)OC)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


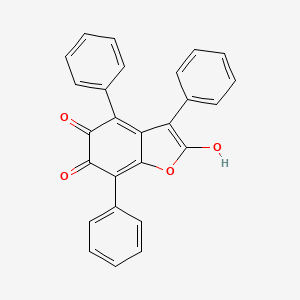
![(2S)-4-[(2R)-2-hydroxy-12-[(2S,5R)-5-[(1R)-1,10,11-trihydroxytetradecyl]oxolan-2-yl]dodecyl]-2-methyl-2H-furan-5-one](/img/structure/B1249057.png)

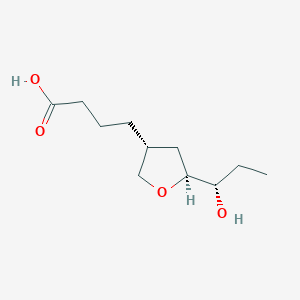
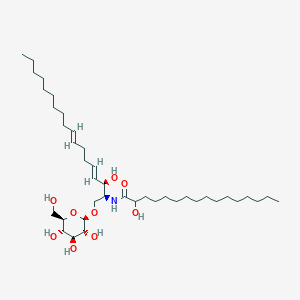
![4-[(N,N-dimethylcarbamoyl)oxy]-5-(naphth-1-yl)naphtho[2,3-b]pyrrolo[1,2-d][1,4]oxazepine](/img/structure/B1249063.png)
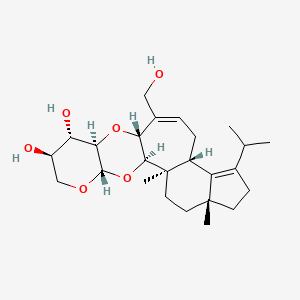
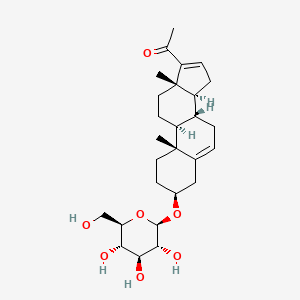
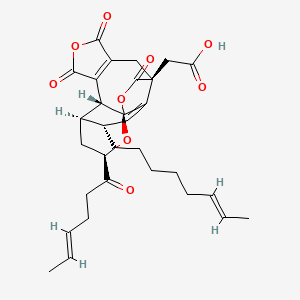

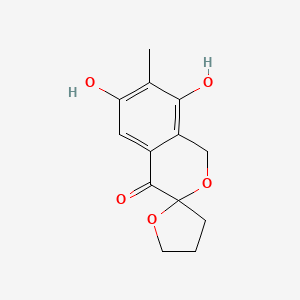

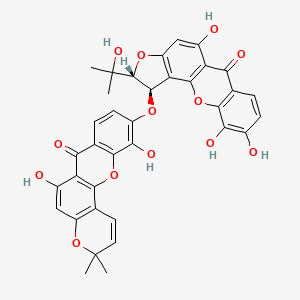
![3-[(1R)-2-[(1S,2R,4aR,5S)-1,2,5-trimethyl-5-(4-methylpent-4-enyl)-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]-1-hydroxyethyl]-2-hydroxy-2H-furan-5-one](/img/structure/B1249076.png)
